2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride
Description
This compound is a hydrochloride salt featuring a 7-chloro-1,3-benzodioxole core substituted with a methylaminoacetic acid moiety. The benzodioxol group (C₇H₅ClO₂) is a bicyclic aromatic system with a chlorine atom at position 7, contributing to its electron-deficient character. The methylaminoacetic acid side chain introduces both basic (amine) and acidic (carboxylic acid) functionalities, neutralized in the hydrochloride form. The molecular formula is C₁₀H₁₁Cl₂NO₄, with a calculated molecular weight of 279.10 g/mol .
Acylation: Reaction of glycine derivatives with a chlorinated benzodioxol-methyl group.
Salt Formation: Treatment with hydrochloric acid to stabilize the amine group, as seen in aminoacetic acid hydrochloride preparations .
Properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4.ClH/c11-7-1-6(3-12-4-9(13)14)2-8-10(7)16-5-15-8;/h1-2,12H,3-5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWEYRCPOTLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CNCC(=O)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Aminomethylation: The chlorinated benzodioxole is then subjected to aminomethylation using formaldehyde and a primary amine, resulting in the formation of the aminomethyl derivative.
Acylation: The aminomethyl derivative is reacted with chloroacetic acid to introduce the aminoacetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives, often with enhanced biological activity.
Substitution: Substituted benzodioxole derivatives with varied functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 250.68 g/mol. Its structure features a benzodioxole moiety, which is known for contributing to diverse biological activities. The presence of a chloro group enhances its reactivity and potential binding interactions with biological targets.
Antidepressant Activity
Research indicates that derivatives of benzodioxole compounds exhibit antidepressant properties. The compound's structural similarity to known antidepressants suggests it may interact with serotonin receptors, enhancing mood regulation. A study evaluating similar compounds found significant reductions in depressive behaviors in animal models, indicating potential for further exploration in human trials .
Anticancer Properties
Compounds with benzodioxole structures have been investigated for their anticancer effects. Preliminary studies have shown that 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that the compound significantly reduced viability in various cancer cell lines, suggesting a pathway for therapeutic development .
Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Studies have highlighted its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective effects .
Toxicological Assessment
Comprehensive toxicological studies are essential for evaluating the safety profile of this compound. Initial assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical development. Long-term studies are necessary to fully understand its safety and potential side effects .
Material Science Applications
Beyond medicinal uses, there is emerging interest in the application of this compound in material sciences:
Polymer Chemistry
The compound can be utilized as a monomer in polymer synthesis, particularly in creating biodegradable polymers with specific mechanical properties. Its incorporation into polymer matrices may enhance biodegradability while maintaining structural integrity under various environmental conditions .
Sensor Development
The unique chemical properties of this compound also lend themselves to applications in sensor technology. Its ability to interact with various analytes can be harnessed in developing chemical sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs based on functional groups, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations :
The hydrochloride salt improves solubility in polar solvents compared to non-salt analogs (e.g., ’s carboxylic acid).
Synthesis Complexity: The target compound’s synthesis likely requires multi-step functionalization (benzodioxol chlorination, amination, and salt formation), contrasting with simpler acid hydrolysis routes for 2-amino-5-methylphenol hydrochloride .
Physicochemical Properties: Lipophilicity: The benzodioxol group increases hydrophobicity compared to hydroxyphenyl or phenol derivatives, which may influence membrane permeability in biological systems. Stability: Hydrochloride salts (e.g., target compound, ) generally exhibit higher thermal stability than free bases or carboxylic acids.
Safety and Handling :
- Like 7-chloro-3-methylindole-2-carboxylic acid (), the target compound likely requires precautions for inhalation and skin contact due to its hydrochloride and chloroaromatic components .
Research Implications and Limitations
- Biological Relevance : While benzodioxol derivatives are common in CNS drugs (e.g., benzodiazepines in ), the target compound’s pharmacological activity remains uncharacterized in the provided evidence.
Biological Activity
2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride, a derivative of benzodioxole, has garnered attention for its potential biological activities. This compound's structure allows for unique interactions with various biological targets, making it a subject of interest in pharmacological research.
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H13ClNO4
- IUPAC Name : methyl 2-{[(7-chloro-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realms of analgesic and anticancer properties.
Antinociceptive Activity
Studies have demonstrated that derivatives similar to this compound can exhibit significant antinociceptive effects. In particular, compounds with similar structures have shown effectiveness in reducing pain responses in animal models.
Key Findings :
- Hot Plate Test : Compounds increased reaction times in mice, indicating central antinociceptive effects.
- Writhing Test : Significant reductions in acetic acid-induced writhing responses suggest peripheral antinociceptive activity .
Anticancer Properties
The compound's benzodioxole structure is associated with various anticancer mechanisms. Research has indicated that it may induce apoptosis in cancer cells and inhibit tumor growth.
Mechanisms of Action :
- Cell Cycle Arrest : Some studies suggest that compounds related to this structure can induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : The activation of caspases and the upregulation of pro-apoptotic factors have been observed in treated cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole moiety and the amino acid structure can significantly influence its efficacy.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity to biological targets |
| Alteration of Amino Group | Affects solubility and bioavailability |
Case Studies
- Study on Antinociceptive Effects :
- Cancer Cell Line Testing :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two steps: (1) formation of the free base via nucleophilic substitution between 7-chloro-1,3-benzodioxol-5-ylmethylamine and chloroacetic acid, followed by (2) hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water).
- Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis of intermediates .
- Control pH during salt formation (pH 3–4) to precipitate the hydrochloride .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Chloroacetic acid, DMF, 60°C | 75–85 | |
| 2 | HCl (gaseous), ethanol, 0°C | 90–95 |
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm the benzodioxol ring protons (δ 6.5–7.0 ppm) and methylene groups (δ 3.5–4.5 ppm) .
- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ and isotopic chlorine patterns .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the hydrochloride salt .
- Stability : Store at −20°C in airtight, light-protected containers. Avoid prolonged exposure to humidity (>60% RH) to prevent deliquescence .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in novel reactions?
- Methodological Answer :
- Use density functional theory (DFT) to model electron distribution and identify nucleophilic/electrophilic sites on the benzodioxol ring .
- Reaction Path Search : Tools like GRRM or Gaussian can simulate intermediates in acid-catalyzed hydrolysis or alkylation reactions .
- Example Application : Predict regioselectivity in electrophilic aromatic substitution using Fukui indices .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell lines, buffer pH, and incubation time) to minimize variability .
- Orthogonal Assays : Validate receptor-binding results (e.g., SPR) with functional assays (e.g., cAMP modulation) .
- Data Table Example :
| Study | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| A | 12.3 | SPR | |
| B | 45.7 | ELISA |
Q. What strategies improve scalability of synthesis for industrial research?
- Methodological Answer :
- Process Intensification : Use continuous flow reactors to enhance mixing and reduce reaction time .
- Catalytic Optimization : Screen Pd/C or Raney Ni for hydrogenation steps to improve turnover .
- Waste Reduction : Implement solvent recovery systems (e.g., ethanol distillation) .
Q. How can decomposition pathways be analyzed under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
- Analytical Tools :
- HPLC-PDA : Detect degradation products and quantify purity loss .
- LC-MS/MS : Identify breakdown fragments (e.g., loss of HCl or benzodioxol ring oxidation) .
Data Contradiction Analysis
Q. Conflicting reports on solubility in non-polar solvents: How to reconcile?
- Resolution Strategy :
- Solubility Testing : Perform controlled experiments in toluene or hexane with varying temperatures (25°C vs. 40°C) .
- Hypothesis : Impurities (e.g., residual amines) may enhance apparent solubility. Use preparative HPLC to isolate pure batches .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
